molecular formula C9H12N2O4 B13599023 2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol

2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol

Cat. No.: B13599023
M. Wt: 212.20 g/mol
InChI Key: MLOKJAVKOPWZQT-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then subjected to amination to introduce the amino group at the 2-position.

    Ethanol Addition: Finally, the ethan-1-ol moiety is introduced through a reaction with an appropriate reagent, such as ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dimethyl sulfoxide and ethanol, and catalysts such as palladium on carbon may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol: Similar structure but with the nitro group at the 4-position.

    2-(2-Methoxy-5-nitrophenyl)ethan-1-ol: Lacks the amino group.

    2-(2-Methoxy-4-nitrophenyl)ethan-1-ol: Similar to the first compound but without the amino group.

Uniqueness

2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-2-(2-methoxy-5-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-6(11(13)14)4-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3

InChI Key

MLOKJAVKOPWZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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